molecular formula C10H15ClN4 B13484584 5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile

5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile

Cat. No.: B13484584
M. Wt: 226.70 g/mol
InChI Key: LITUZEJFJXQWNG-UHFFFAOYSA-N
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Description

5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile is a chemical compound that features a pyrazole ring substituted with an amino group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile typically involves the reaction of 3-amino-4-chloropyrazole with 2,2-dimethylpentanenitrile under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines .

Scientific Research Applications

5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)propanoic acid
  • (3-Amino-4-chloro-1H-pyrazol-1-yl)acetonitrile

Uniqueness

5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile is unique due to its specific substitution pattern on the pyrazole ring and the presence of a dimethylpentanenitrile group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C10H15ClN4

Molecular Weight

226.70 g/mol

IUPAC Name

5-(3-amino-4-chloropyrazol-1-yl)-2,2-dimethylpentanenitrile

InChI

InChI=1S/C10H15ClN4/c1-10(2,7-12)4-3-5-15-6-8(11)9(13)14-15/h6H,3-5H2,1-2H3,(H2,13,14)

InChI Key

LITUZEJFJXQWNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCN1C=C(C(=N1)N)Cl)C#N

Origin of Product

United States

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